N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide
Description
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a pyrrolidine ring, a carboxamide group, and a substituted phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-10(2)8-14(12-9-11(18)4-6-15(12)23-3)20-17(22)13-5-7-16(21)19-13/h4,6,9-10,13-14H,5,7-8H2,1-3H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZHLQQTEJPRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC(=C1)Cl)OC)NC(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrolidine derivative with an appropriate acylating agent.
Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium amide or thiourea under basic conditions.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[1-(5-chloro-2-methoxyphenyl)-3-methylbutyl]-5-oxopyrrolidine-2-carboxamide
- This compound
Uniqueness: this compound stands out due to its specific substitution pattern on the phenyl ring and the presence of both a pyrrolidine ring and a carboxamide group. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
